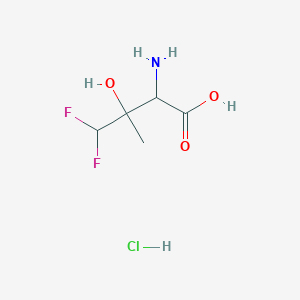

2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride” are not available, there are methods for synthesizing similar compounds. For instance, a method for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid has been reported . This method employs a recyclable chiral auxiliary to form a Ni (II) complex with glycine Schiff base, which is alkylated under basic conditions .科学的研究の応用

Stereoselective Synthesis of Fluorinated Amino Acids

Research has demonstrated the potential of using fluorinated precursors for the stereoselective synthesis of valuable fluorinated amino acids. For example, the study by Julie A. Pigza, T. Quach, and T. Molinski (2009) showcased a divergent synthesis route starting from a related fluorinated compound, highlighting the importance of such molecules in creating configurationally pure amino acids for research and therapeutic purposes (Pigza, Quach, & Molinski, 2009).

Development of Anticancer Derivatives

A difluoro-derivative of chlorambucil, a known anti-cancer drug, has been synthesized demonstrating the utility of fluorinated compounds in medicinal chemistry. This study by C. Buss, P. Coe, and J. Tatlow (1986) illustrates the complex synthetic routes possible from precursors like 2-Amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride, potentially leading to new therapeutic agents (Buss, Coe, & Tatlow, 1986).

Enzymatic Synthesis of Hydroxybutanoic Acid

A novel approach to synthesizing (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic cascade demonstrates the versatility of fluorinated compounds in enzymatic processes. The work by K. Hernández et al. (2017) used a pyruvate aldolase from E. coli in combination with a transaminase for the stereoselective synthesis, showcasing the potential for the production of chiral building blocks from fluorinated precursors (Hernández et al., 2017).

X-ray Structure Determination in Bestatin

The X-ray structure determination of a component in bestatin, an inhibitor of certain aminopeptidases, was facilitated by the use of fluorinated amino acids. This illustrates the role of fluorinated compounds in the structural elucidation of biologically active molecules, as demonstrated by Hikaru Nakamura et al. (1976) (Nakamura et al., 1976).

Quantitative Determination in Wine Aroma Compounds

The role of hydroxy acids, including those derived from fluorinated compounds, in contributing to wine aroma was explored by Elisa Gracia-Moreno et al. (2015). This research underscores the importance of such compounds in food chemistry and sensory analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).

作用機序

Mode of Action

It’s worth noting that the compound contains functional groups common to many bioactive molecules, such as the amino and carboxyl groups . These groups often participate in interactions with biological targets, leading to changes in cellular function.

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways that EN300-7432332 might affect. Given its structural similarity to certain amino acids , it’s plausible that it could interact with pathways involving protein synthesis or metabolism.

Pharmacokinetics

Pharmacokinetics involves four major mechanisms: Absorption, Distribution, Metabolism, and Excretion (ADME)

特性

IUPAC Name |

2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO3.ClH/c1-5(11,4(6)7)2(8)3(9)10;/h2,4,11H,8H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQIXUSJWUTZKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)(C(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2883190.png)

![Methyl 4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2883195.png)

![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid](/img/structure/B2883196.png)

![Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2883197.png)

![3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2883204.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2883207.png)

![2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide](/img/structure/B2883208.png)